Methyl 3-(cyclopropylamino)propanoate
Description
Methyl 3-(cyclopropylamino)propanoate (CAS: 77497-84-8) is a nitrogen-containing ester derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Its structure features a cyclopropylamine group attached to the β-carbon of a methyl propanoate backbone, as represented by the SMILES notation COC(=O)CCNC1CC1 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of hydrazide derivatives for cholinesterase inhibitors and antioxidants . High purity (97%) and well-documented synthesis routes underscore its importance in organic synthesis .
Properties
IUPAC Name |
methyl 3-(cyclopropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-5-8-6-2-3-6/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRSFGOAMNXZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291767 | |
| Record name | N-Cyclopropyl-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77497-84-8 | |
| Record name | N-Cyclopropyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77497-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-β-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate (K₂CO₃) serving as a base to deprotonate the amine and enhance nucleophilicity. Temperatures range from room temperature to 85°C, with reaction times spanning 12–24 hours. For instance, a protocol described by AChemBlock specifies stirring cyclopropylamine and methyl acrylate in DMF at 85°C for 12 hours, yielding the product with >90% purity after distillation.
Yield and Scalability
Laboratory-scale syntheses report yields of 70–85%, while industrial processes optimize this further to >90% through continuous flow reactors. The simplicity of this method makes it cost-effective, though purification via distillation or recrystallization is often required to remove unreacted starting materials.
Reductive Amination Pathways
Alternative routes employ reductive amination to construct the cyclopropylamino moiety. While less common, this approach is advantageous when starting from ketone or aldehyde precursors.
Substrate Selection and Catalysis
In one patent-derived method, 3-oxopropanoate esters are treated with cyclopropylamine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. This method is particularly useful for introducing stereochemical control, as demonstrated in the synthesis of (2S,3S)-configured derivatives.
Challenges and Mitigation
Reductive amination often requires stringent anhydrous conditions and inert atmospheres to prevent side reactions. Yields are moderately lower (60–75%) compared to direct amination, but the method offers flexibility in modifying the ester backbone.
Stereoselective Synthesis for Chiral Derivatives
The demand for enantiomerically pure this compound has driven the development of stereoselective protocols. These methods are critical for pharmaceutical applications where chirality influences bioactivity.
Asymmetric Catalysis
A patented approach utilizes chiral auxiliaries or catalysts to induce enantioselectivity during the amination step. For example, a rhodium-based catalyst with a phosphine ligand enables the synthesis of (R)-configured products with enantiomeric excess (ee) >95%. The choice of ligand and solvent significantly impacts selectivity, with dichloromethane (DCM) and toluene being preferred for their low polarity.
Resolution Techniques
Racemic mixtures obtained from non-stereoselective syntheses can be resolved using chiral chromatography or enzymatic hydrolysis. The latter employs lipases to selectively hydrolyze one enantiomer of the ester, yielding optically active products. While effective, resolution methods are less efficient than asymmetric catalysis, often requiring multiple steps.
Industrial-Scale Production Methodologies
Industrial synthesis prioritizes scalability, cost-efficiency, and minimal waste. Continuous flow systems have emerged as superior to traditional batch reactors for large-scale production.
Continuous Flow Reactors
In a setup described by AChemBlock, methyl acrylate and cyclopropylamine are pumped into a tubular reactor at controlled flow rates, ensuring precise stoichiometry and temperature control. This method reduces reaction times to 2–4 hours and achieves near-quantitative yields. Post-reaction purification integrates in-line distillation units, enabling real-time separation of the product from byproducts.
Green Chemistry Innovations
Recent advancements emphasize solvent-free conditions or water as a reaction medium to align with green chemistry principles. Microwave-assisted synthesis has also been explored, reducing energy consumption by 40% compared to conventional heating.
Comparative Analysis of Synthetic Methods
The choice of methodology depends on the desired scale, purity, and stereochemical outcome.
| Method | Yield | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Direct Amination | 70–90% | >90% | None | High |
| Reductive Amination | 60–75% | 80–85% | Moderate | Moderate |
| Asymmetric Catalysis | 50–70% | >95% | High | Low |
| Continuous Flow | >90% | >95% | None | Very High |
Cost Considerations
Direct amination is the most economical, with raw material costs under $50/kg. Asymmetric methods, however, incur higher expenses due to chiral catalysts (>$200/kg). Industrial-scale flow systems offset initial capital costs through higher throughput and lower waste disposal fees.
Scientific Research Applications
Methyl 3-(cyclopropylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(cyclopropylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(cyclopropylamino)propanoic acid, which can then interact with biological pathways. The cyclopropylamino group may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 3-(cyclopropylamino)propanoate with key analogs, focusing on structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Methyl Propanoate Derivatives
Structural and Functional Analysis
(i) Amino Group Variations
- Cyclopropylamino vs. Cyclobutylamino: The cyclopropyl group in this compound introduces ring strain and unique electronic effects, enhancing reactivity in nucleophilic substitutions compared to the less strained cyclobutyl analog (CAS: 1391202-69-9) . This makes the cyclopropyl derivative more favorable in synthesizing bioactive molecules like hydrazides .
- Aromatic vs. Aliphatic Amino Groups: Methyl 3-phenylpropanoate (C₁₀H₁₂O₂) replaces the cyclopropylamino group with a phenyl ring, shifting its role from a synthetic intermediate to an endogenous metabolite involved in metabolic pathways .
(ii) Functional Group Modifications
- Mercapto (-SH) vs. Chlorosulfonyl (-SO₂Cl): Methyl 3-mercaptopropanoate contributes sulfur-containing aromas in mead production , while the chlorosulfonyl derivative is a reactive intermediate for sulfonamide drugs .
- Pyrrolyl Substituents: Methyl 3-(1H-pyrrol-2-yl)propanoate (C₈H₁₁NO₂) incorporates a pyrrole ring, expanding its utility in synthesizing nitrogen-rich heterocycles .
Research Findings and Gaps
- Synthetic Utility: this compound’s high purity (97%) and established synthesis routes make it a reliable intermediate . In contrast, analogs like Methyl 3-amino-3-cyclobutylpropanoate lack detailed characterization, limiting their application .
- Biological Activity: While this compound-derived hydrazides show cholinesterase inhibition , similar studies on cyclobutyl or pyrrolyl analogs are absent in the provided evidence.
- Stability and Reactivity : The cyclopropyl group’s strain may enhance reactivity compared to bulkier substituents (e.g., cyclobutyl), but direct comparative stability data are unavailable.
Biological Activity
Methyl 3-(cyclopropylamino)propanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : Approximately 143.19 g/mol
- Functional Groups : Contains an ester group and a cyclopropylamine moiety, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropylamine component may facilitate interactions with neurotransmitter systems, potentially influencing neuroactive pathways. The ester functionality allows for reactivity that can lead to the formation of biologically active metabolites.
Neuroactive Properties
Research suggests that this compound may exhibit neuroactive properties due to its amine component. It could interact with neurotransmitter systems, which is critical for developing compounds aimed at treating neurological disorders.
Antimicrobial Activity
Esters such as this compound are known for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against certain bacterial strains, although further investigations are required to elucidate its full spectrum of antimicrobial effects .
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-(cyclopropylamino)propanoate | Cyclopropyl group, ester functionality | Different positioning of the cyclopropyl group |
| Methyl 3-(cyclohexylamino)butanoate | Cyclohexyl group, butanoate structure | Larger cyclic structure may affect bioactivity |
| Methyl 2-(pyrrolidin-1-yl)propanoate | Pyrrolidine ring | More stable due to five-membered ring |
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Neuropharmacological Studies : A study investigated the compound's effects on neurotransmitter release in neuronal cell lines, revealing potential modulatory effects on dopamine and serotonin pathways.
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .
- Toxicological Assessments : Safety evaluations have shown that while the compound has promising biological activities, it also presents moderate toxicity profiles in certain cellular assays, necessitating further toxicological studies before clinical applications can be considered .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
